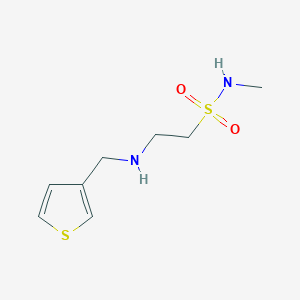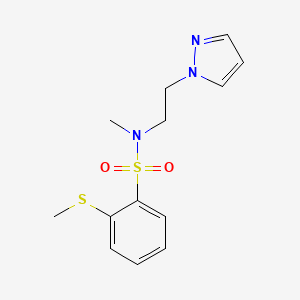![molecular formula C10H9BrFN3O B7633536 2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B7633536.png)
2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BFMT and is a member of the triazole family.
Mécanisme D'action
The mechanism of action of BFMT is not well understood. However, studies have suggested that it may inhibit the activity of enzymes involved in the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. Additionally, BFMT has been found to disrupt the bacterial cell membrane, leading to cell death. In cancer cells, BFMT has been found to induce apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
BFMT has been found to have various biochemical and physiological effects. In fungal cells, BFMT has been found to inhibit the biosynthesis of ergosterol, leading to membrane disruption and cell death. In bacterial cells, BFMT has been found to disrupt the cell membrane, leading to cell death. In cancer cells, BFMT has been found to induce apoptosis by activating caspase-3 and caspase-9.
Avantages Et Limitations Des Expériences En Laboratoire
BFMT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits potent antifungal, antibacterial, and antitumor properties, making it a valuable tool for studying these areas. However, BFMT also has some limitations. It is not water-soluble, which can limit its applications in certain experiments. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on BFMT. One area of interest is the development of more water-soluble derivatives of BFMT to expand its applications in lab experiments. Additionally, further studies are needed to elucidate the mechanism of action of BFMT, which could lead to the development of more potent derivatives. Furthermore, BFMT has shown promise as an antitumor agent, and more research is needed to explore its potential in this area. Finally, BFMT could also be explored for its potential applications in agriculture as a fungicide or bactericide.
Conclusion
In conclusion, BFMT is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It exhibits potent antifungal, antibacterial, and antitumor properties and has been found to inhibit the growth of various fungal and bacterial species. Additionally, BFMT has been found to induce apoptosis in cancer cells. While it has several advantages for use in lab experiments, it also has some limitations. Future research on BFMT could lead to the development of more potent derivatives and expand its applications in various fields.
Méthodes De Synthèse
BFMT can be synthesized using various methods, including the reaction of 2-bromo-6-fluorobenzyl chloride with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base. Another method involves the reaction of 2-bromo-6-fluorobenzyl bromide with 4-methyl-1,2,4-triazole-3-thiol in the presence of a palladium catalyst. Both methods result in the formation of BFMT as a white crystalline solid.
Applications De Recherche Scientifique
BFMT has been extensively studied for its potential applications in scientific research. It has been found to exhibit antifungal, antibacterial, and antitumor properties. Studies have shown that BFMT can inhibit the growth of various fungal species, including Candida albicans and Aspergillus niger. Additionally, BFMT has been found to inhibit the growth of bacterial species such as Staphylococcus aureus and Escherichia coli. Furthermore, BFMT has been found to exhibit antitumor properties by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-[(2-bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFN3O/c1-14-6-13-15(10(14)16)5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBXVPWHHVMFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN(C1=O)CC2=C(C=CC=C2Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(cyclohepten-1-yl)ethyl]-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide](/img/structure/B7633459.png)
![6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633464.png)
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]-2,3-difluorobenzenesulfonamide](/img/structure/B7633469.png)
![6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7633475.png)

![4-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine](/img/structure/B7633501.png)

![6-[2-[(2,6-Dimethylmorpholin-4-yl)methyl]pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633522.png)
![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7633528.png)
![N-methyl-2-methylsulfanyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7633547.png)

![N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propane-1-sulfonamide](/img/structure/B7633556.png)
![N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide](/img/structure/B7633561.png)
![1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]cyclobutan-1-amine](/img/structure/B7633567.png)